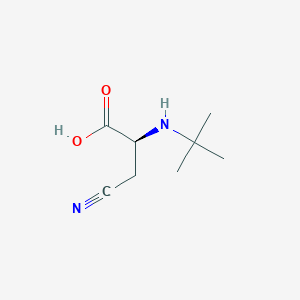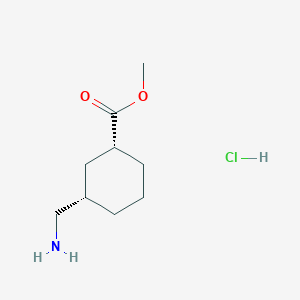
(S)-2-(tert-Butylamino)-3-cyanopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(tert-Butylamino)-3-cyanopropansäure ist eine organische Verbindung, die eine tert-Butylaminogruppe und eine Cyanopropansäure-Einheit enthält
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Eine übliche Methode ist die Reaktion von tert-Butanol mit Aminosäurederivaten in Gegenwart von wasserfreiem Magnesiumsulfat und Bortrifluorid-Diethyletherat . Dieses Verfahren ist effizient und liefert das gewünschte Produkt in guten Mengen.
Industrielle Produktionsmethoden
Die industrielle Produktion von (S)-2-(tert-Butylamino)-3-cyanopropansäure kann die Verwendung von Mikroreaktorsystemen im Durchfluss beinhalten, die einen effizienteren und nachhaltigeren Ansatz im Vergleich zu herkömmlichen Batchprozessen bieten . Diese Systeme ermöglichen die kontinuierliche Einführung der tert-Butoxycarbonylgruppe in verschiedene organische Verbindungen, wodurch die Gesamtausbeute erhöht und der Abfall reduziert wird.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(S)-2-(tert-Butylamino)-3-cyanopropansäure kann verschiedene Arten chemischer Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können die Cyanopropansäure-Einheit in verschiedene funktionelle Gruppen umwandeln.
Substitution: Die tert-Butylaminogruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschten Transformationen zu gewährleisten.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion zu primären Aminen oder Alkoholen führen kann. Substitutionsreaktionen können eine Vielzahl von funktionellen Gruppen einführen, was zu verschiedenen Derivaten der ursprünglichen Verbindung führt.
Wissenschaftliche Forschungsanwendungen
(S)-2-(tert-Butylamino)-3-cyanopropansäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Baustein in der organischen Synthese verwendet, insbesondere bei der Herstellung komplexer Moleküle und Polymere.
Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität und Interaktionen mit verschiedenen Biomolekülen untersucht.
Medizin: Es werden laufende Forschungsarbeiten durchgeführt, um seine potenziellen therapeutischen Anwendungen zu erforschen, einschließlich seiner Rolle als Vorläufer für die Medikamentenentwicklung.
Industrie: Die Verbindung wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt und profitiert von ihren einzigartigen Struktureigenschaften.
Wirkmechanismus
Der Wirkmechanismus von (S)-2-(tert-Butylamino)-3-cyanopropansäure beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die tert-Butylaminogruppe kann Wasserstoffbrückenbindungen und andere Wechselwirkungen mit diesen Zielstrukturen eingehen und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die Cyanopropansäure-Einheit kann ebenfalls an diesen Wechselwirkungen beteiligt sein und zum Gesamt-Wirkmechanismus beitragen.
Wirkmechanismus
The mechanism of action of (S)-2-(tert-Butylamino)-3-cyanopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylamino group can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The cyanopropanoic acid moiety may also participate in these interactions, contributing to the overall mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
tert-Butyloxycarbonylgeschützte Aminosäuren: Diese Verbindungen teilen sich die tert-Butylgruppe und werden in der Peptidsynthese verwendet.
tert-Butylester: Ähnlich in der Struktur, werden diese Ester als Schutzgruppen in der organischen Synthese verwendet.
tert-Butylcarbamate: Diese Verbindungen werden zum Schutz von Aminen während chemischer Reaktionen verwendet.
Einzigartigkeit
(S)-2-(tert-Butylamino)-3-cyanopropansäure ist aufgrund seiner Kombination aus der tert-Butylaminogruppe und der Cyanopropansäure-Einheit einzigartig. Diese Kombination verleiht ihr ausgeprägte chemische und biologische Eigenschaften und macht sie zu einer wertvollen Verbindung für verschiedene Anwendungen.
Eigenschaften
Molekularformel |
C8H14N2O2 |
|---|---|
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
(2S)-2-(tert-butylamino)-3-cyanopropanoic acid |
InChI |
InChI=1S/C8H14N2O2/c1-8(2,3)10-6(4-5-9)7(11)12/h6,10H,4H2,1-3H3,(H,11,12)/t6-/m0/s1 |
InChI-Schlüssel |
JHJVBMXRRYLBFO-LURJTMIESA-N |
Isomerische SMILES |
CC(C)(C)N[C@@H](CC#N)C(=O)O |
Kanonische SMILES |
CC(C)(C)NC(CC#N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731313.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731314.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11731323.png)
![1-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}methanamine](/img/structure/B11731330.png)

![6-Chlorooxazolo[5,4-b]pyridine-2-methanamine](/img/structure/B11731344.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11731356.png)
![1-methyl-3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B11731361.png)
![[(1-methyl-1H-pyrazol-3-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11731366.png)

![4-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]benzene-1,3-diol](/img/structure/B11731371.png)
![1,4-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11731375.png)
![4-({[(1-Ethyl-1H-pyrazol-5-YL)methyl]amino}methyl)benzene-1,3-diol](/img/structure/B11731377.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11731393.png)
